molecular formula C13H11N3O2 B3158939 N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide CAS No. 860650-80-2

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide

Cat. No.: B3158939
CAS No.: 860650-80-2
M. Wt: 241.24 g/mol
InChI Key: HAZVTDKCCKAZFD-UHFFFAOYSA-N
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Description

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a 6-methyl-substituted indazole core linked to a furan-2-carboxamide moiety. The methyl group at the 6th position of the indazole ring and the furan carboxamide group may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-5-11-9(7-14-16-11)6-10(8)15-13(17)12-3-2-4-18-12/h2-7H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZVTDKCCKAZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CO3)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245214
Record name N-(6-Methyl-1H-indazol-5-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860650-80-2
Record name N-(6-Methyl-1H-indazol-5-yl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860650-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methyl-1H-indazol-5-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide typically involves the condensation of 6-methyl-1H-indazole-5-carboxylic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furan ring can enhance the compound’s binding affinity and stability. This dual interaction can modulate various biological pathways, leading to the compound’s observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s indazole core differs from the imidazole in 3a and the furopyridine in . The 6-methyl substitution on indazole (target compound) versus the 5-methyl group in 5-methyl-1H-indazole-3-carboxylic acid may alter steric effects and electronic distribution, impacting target selectivity.

Synthetic Methodologies :

  • Compound 3a was synthesized under green conditions (microwave irradiation), which improves yield and reduces waste compared to traditional methods . If applicable to the target compound, this approach could enhance sustainability.
  • The furopyridine derivative in utilized HATU, a coupling agent common in carboxamide synthesis, suggesting parallels in amide bond formation for the target compound .

Functional Group Analysis

  • Furan-2-carboxamide : Present in both the target compound and 3a , this group may contribute to hydrogen bonding with biological targets due to the carbonyl oxygen and furan ring’s electron density.
  • Methyl Substitution : The 6-methyl group on the indazole (target) versus the 4-phenyl group on the imidazole (3a ) introduces distinct steric and hydrophobic effects. Methyl groups typically enhance metabolic stability, while phenyl groups may improve lipophilicity.

Biological Activity

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an indazole moiety and a furan ring. The synthesis typically involves the condensation of 6-methyl-1H-indazole-5-carboxylic acid with furan-2-carboxylic acid chloride, often using triethylamine as a base in dichloromethane under controlled conditions to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indazole component can bind to active sites on enzymes, potentially inhibiting their activity. The furan ring enhances binding affinity and stability, allowing for modulation of various biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its potential to inhibit tumor cell proliferation and migration by targeting key proteins involved in cancer progression, such as fascin, which plays a role in cytoskeletal dynamics and cell motility .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism
WM266.47.4Inhibition of ERK activation
Various1.6Direct inhibition of BRAF activity

Anti-inflammatory and Antimicrobial Effects

The compound has also been explored for its anti-inflammatory and antimicrobial properties. In various assays, it demonstrated the ability to inhibit inflammatory mediators and showed effectiveness against certain bacterial strains, suggesting a broad spectrum of biological activity.

Case Studies

  • Inhibition of Fascin : A study focused on the inhibition of fascin by this compound highlighted its role in blocking tumor metastasis. The compound was shown to disrupt fascin's function, leading to reduced cell migration in colorectal cancer models .
  • Targeting BRAF Mutations : Another significant study reported that derivatives related to this compound could inhibit mutant BRAF signaling pathways in melanoma cells. This highlights its potential use in targeted cancer therapies for patients with specific genetic mutations .

Comparison with Related Compounds

This compound can be compared with similar compounds like N-(6-methyl-1H-indazol-5-yl)benzamide and N-(6-methyl-1H-indazol-5-yl)thiophene-2-carboxamide. The unique furan ring contributes distinct reactivity and stability, enhancing its biological activity compared to analogs with benzene or thiophene rings.

Table 2: Comparison of Biological Activities

CompoundActivity TypeNotable Effects
This compoundAnticancerInhibits tumor growth
N-(6-methyl-1H-indazol-5-yl)benzamideModerate AnticancerLess effective than furan variant
N-(6-methyl-1H-indazol-5-yli)thiophene-2-carboxamideVariableLimited studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide
Reactant of Route 2
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N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide

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